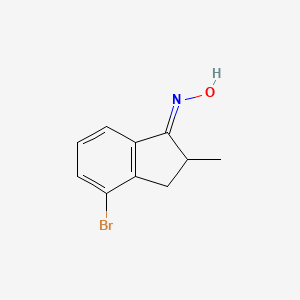

(NE)-N-(4-溴-2-甲基-2,3-二氢茚-1-亚甲基)羟胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(NE)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine, also known as BINA, is a small molecule that has been studied for its potential therapeutic applications in various neurological disorders. BINA is a selective inhibitor of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological and pathological processes in the central nervous system (CNS).

科学研究应用

光动力疗法应用

- Pişkin、Canpolat 和 Öztürk(2020 年)的研究重点是合成和表征用席夫碱基团取代的新型锌酞菁化合物。合成化合物显示出作为光动力疗法光敏剂的有希望的特性,特别是在癌症治疗中,因为它具有高单线态氧量子产率和适当的光降解量子产率。这些特性对于光动力疗法中的 II 型机制至关重要 (Pişkin, Canpolat, & Öztürk, 2020)。

分析化学应用

- George、Balasubramanian 和 Nagaraja(2007 年)开发了一种分光光度法,用于测定药物制剂中的羟胺及其衍生物。该方法包括将羟胺氧化为亚硝酸盐,然后使用甲基红测定未反应的溴。该技术以其精确度和摩尔吸收率而著称,使其适用于各种化学和制药背景下的分析目的 (George, Balasubramanian, & Nagaraja, 2007)。

作用机制

Target of Action

The primary target of N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine, a type of N-substituted hydroxylamine (N-HA) compound, is the bacterial ribonucleotide reductase (RNR) enzyme . This enzyme plays a crucial role in bacterial proliferation during infection as it provides the building blocks for DNA synthesis and repair .

Mode of Action

N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine acts as a radical scavenger, inhibiting the RNR enzyme . By doing so, it disrupts the normal functioning of the enzyme, thereby affecting the DNA synthesis and repair processes in bacteria .

Biochemical Pathways

The inhibition of the RNR enzyme affects the DNA synthesis and repair pathways in bacteria. This disruption in the biochemical pathways leads to a decrease in bacterial proliferation, making this compound an effective antibacterial agent .

Result of Action

The result of the action of N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine is a broad antimicrobial effect against a variety of Gram-positive and Gram-negative bacteria . The compound’s ability to inhibit the RNR enzyme and disrupt DNA synthesis and repair leads to a decrease in bacterial proliferation .

属性

IUPAC Name |

(NE)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-6-5-8-7(10(6)12-13)3-2-4-9(8)11/h2-4,6,13H,5H2,1H3/b12-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJPQWPVJLRDSH-ZRDIBKRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=NO)C=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1CC2=C(/C1=N/O)C=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((2-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2406646.png)

![8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one](/img/structure/B2406648.png)

![N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2406651.png)

![3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine](/img/structure/B2406655.png)

![6-(4-Chlorophenyl)sulfonyl-2-cyclopropyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2406657.png)

![3-amino-2-[(2,4-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2406660.png)

![8-methoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2406662.png)

![5-(benzo[d][1,3]dioxol-5-yl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2406663.png)

![3-Chloro-N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2406666.png)